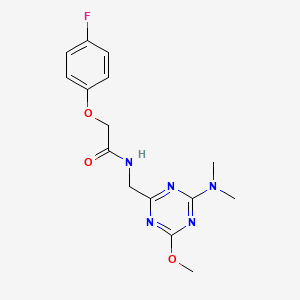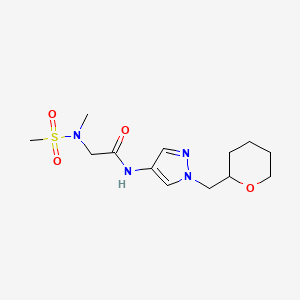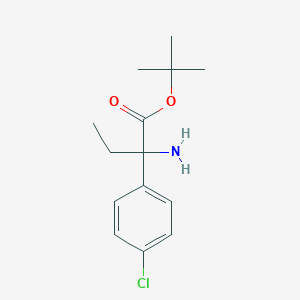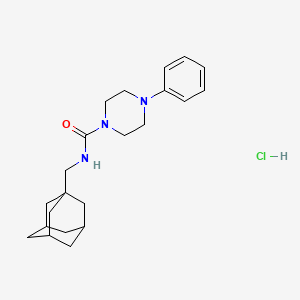
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide” is a complex organic molecule. It contains functional groups such as a triazine ring, a secondary amide, a tertiary amine, an ether, and an aromatic ring .
Molecular Structure Analysis
The molecule contains a total of 46 bonds, including 26 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, and 12 aromatic bonds. It also features 2 six-membered rings, 2 secondary amides (aliphatic), 1 tertiary amine (aromatic), and 1 ether (aromatic) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group might participate in condensation or hydrolysis reactions, while the ether and aromatic groups might undergo substitution reactions. The triazine ring could also engage in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of polar groups like the amide and ether could impact its solubility, while the aromatic rings could affect its stability .Wissenschaftliche Forschungsanwendungen
Fluoroionophores and Metal Recognition
Researchers have developed fluoroionophores from diamine-salicylaldehyde derivatives, showcasing their spectral diversity and specific metal chelation capabilities. These compounds, through their ability to selectively chelate metal ions like Zn+2, highlight their application in metal recognition and potential use in sensing technologies and cellular metal staining methods (Hong et al., 2012).
Heterocyclic Compound Synthesis for Anti-inflammatory and Analgesic Agents
The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has demonstrated significant anti-inflammatory and analgesic activities. These compounds, through COX-2 selectivity inhibition, offer insights into designing new pharmaceutical agents with potential benefits in treating inflammation and pain (Abu‐Hashem et al., 2020).
Potential Antipsychotic Agents
The development of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols showcases novel potential antipsychotic agents. These compounds, with their unique action mechanism distinct from current antipsychotics, present a new avenue for psychiatric treatment research (Wise et al., 1987).
Environmental and Agricultural Applications
Research into the adsorption and bioactivity of acetochlor, acetochlor, and metolachlor on soils and organic matter reveals these compounds' environmental impact and efficacy as herbicides. Understanding their behavior in different soil types aids in evaluating their use in agricultural practices and environmental safety (Weber & Peter, 1982).
X-Ray Powder Diffraction of Potential Pesticides
The characterization of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide through X-ray powder diffraction underlines the importance of structural analysis in developing new pesticides. These findings support the optimization of pesticide formulations for enhanced agricultural use (Olszewska et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O3/c1-21(2)14-18-12(19-15(20-14)23-3)8-17-13(22)9-24-11-6-4-10(16)5-7-11/h4-7H,8-9H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBPCHWWXRLDKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)COC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzyl-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2694017.png)




![1-(4-chlorophenyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2694026.png)
![N-(3,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2694027.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2694028.png)
![tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B2694030.png)

